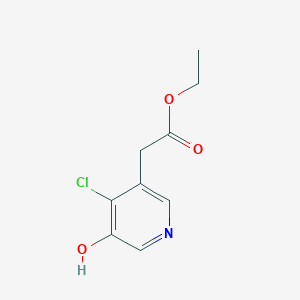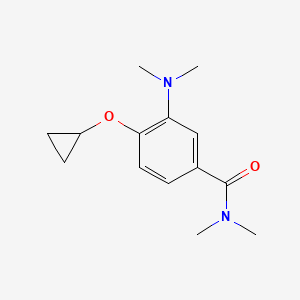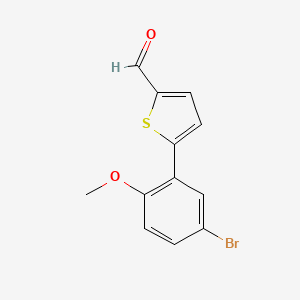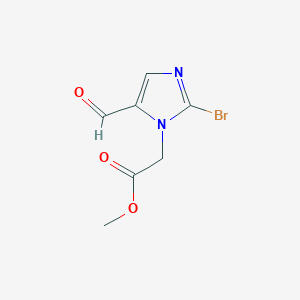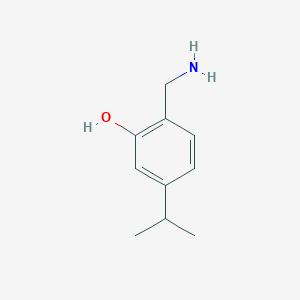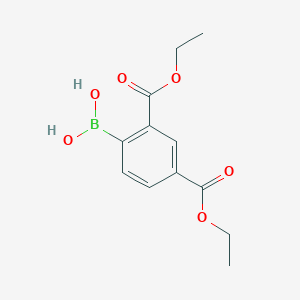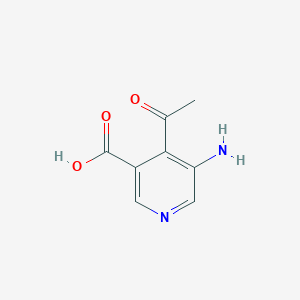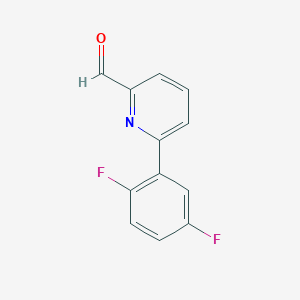
6-(2,5-Difluorophenyl)picolinaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-(2,5-Difluorophenyl)picolinaldehyde: is an organic compound with the molecular formula C12H7F2NO It is a derivative of picolinaldehyde, where the phenyl ring is substituted with two fluorine atoms at the 2 and 5 positions
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 6-(2,5-Difluorophenyl)picolinaldehyde can be achieved through several methods. One common approach involves the Suzuki–Miyaura coupling reaction . This reaction typically uses a boronic acid or ester and a halogenated picolinaldehyde derivative in the presence of a palladium catalyst and a base. The reaction conditions are generally mild, and the process is known for its functional group tolerance .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the principles of large-scale organic synthesis apply. This includes optimizing reaction conditions for yield and purity, using cost-effective reagents, and ensuring safety and environmental compliance.
Analyse Chemischer Reaktionen
Types of Reactions: 6-(2,5-Difluorophenyl)picolinaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The fluorine atoms can participate in nucleophilic aromatic substitution reactions, where nucleophiles replace the fluorine atoms under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols.
Major Products:
Oxidation: 6-(2,5-Difluorophenyl)picolinic acid.
Reduction: 6-(2,5-Difluorophenyl)picolinalcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
6-(2,5-Difluorophenyl)picolinaldehyde has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules
Biology: The compound can be used in the design of fluorinated pharmaceuticals, where the presence of fluorine atoms can enhance metabolic stability and bioavailability.
Medicine: Research into fluorinated compounds often explores their potential as enzyme inhibitors or receptor ligands, making this compound a candidate for drug development.
Industry: The compound’s properties make it useful in the development of materials with specific electronic or optical characteristics.
Wirkmechanismus
The mechanism by which 6-(2,5-Difluorophenyl)picolinaldehyde exerts its effects depends on its application. In medicinal chemistry, for example, the compound may interact with biological targets such as enzymes or receptors. The fluorine atoms can enhance binding affinity and selectivity by participating in hydrogen bonding or altering the electronic environment of the molecule.
Vergleich Mit ähnlichen Verbindungen
- 6-(2,6-Difluorophenyl)picolinaldehyde
- 6-(2,4-Difluorophenyl)picolinaldehyde
- 6-(3,5-Difluorophenyl)picolinaldehyde
Comparison: 6-(2,5-Difluorophenyl)picolinaldehyde is unique due to the specific positioning of the fluorine atoms on the phenyl ring. This positioning can influence the compound’s reactivity and interactions with other molecules. For example, the 2,5-difluoro substitution pattern may result in different electronic effects compared to the 2,6- or 3,5-difluoro patterns, potentially leading to variations in chemical behavior and biological activity .
Eigenschaften
Molekularformel |
C12H7F2NO |
|---|---|
Molekulargewicht |
219.19 g/mol |
IUPAC-Name |
6-(2,5-difluorophenyl)pyridine-2-carbaldehyde |
InChI |
InChI=1S/C12H7F2NO/c13-8-4-5-11(14)10(6-8)12-3-1-2-9(7-16)15-12/h1-7H |
InChI-Schlüssel |
RFYITIOYRBYQJM-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=NC(=C1)C2=C(C=CC(=C2)F)F)C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






